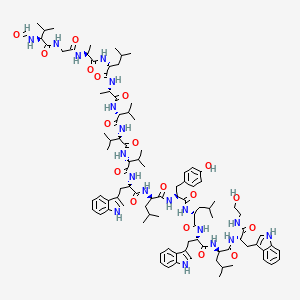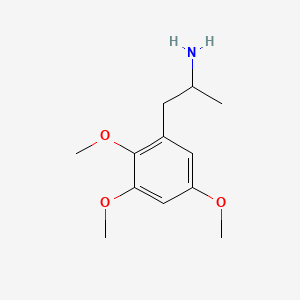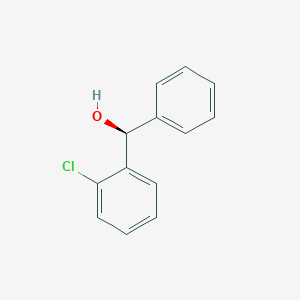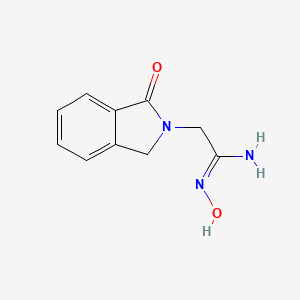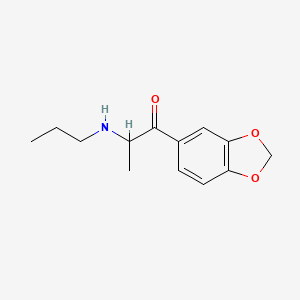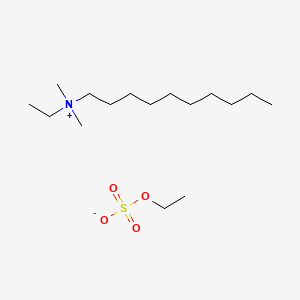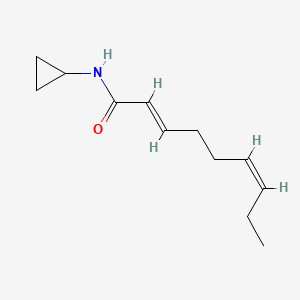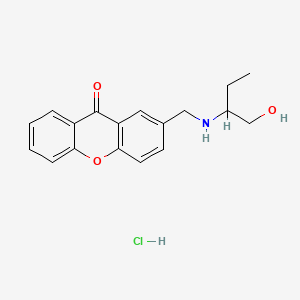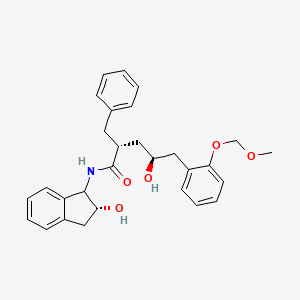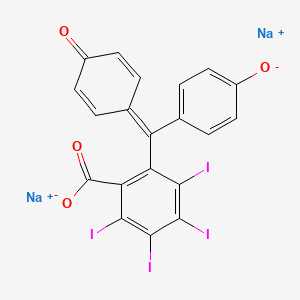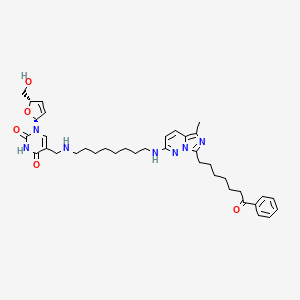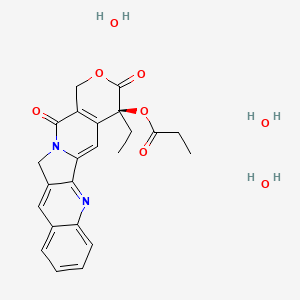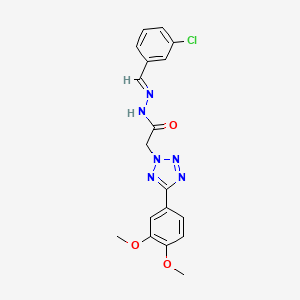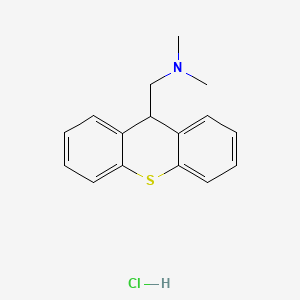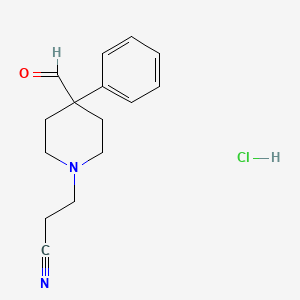
1-Piperidinepropionitrile, 4-formyl-4-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropionitrile, 4-formyl-4-phenyl-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as synthetic intermediates .
Preparation Methods
The synthesis of 1-Piperidinepropionitrile, 4-formyl-4-phenyl-, hydrochloride involves several steps. One common method includes the reaction of piperidine with acrylonitrile to form 1-Piperidinepropionitrile. This intermediate can then undergo further reactions to introduce the formyl and phenyl groups, followed by hydrochloride formation . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts .
Chemical Reactions Analysis
1-Piperidinepropionitrile, 4-formyl-4-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to various substituted derivatives
Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and specific catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidinepropionitrile, 4-formyl-4-phenyl-, hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: This compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to natural substrates.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Piperidinepropionitrile, 4-formyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor signaling .
Comparison with Similar Compounds
1-Piperidinepropionitrile, 4-formyl-4-phenyl-, hydrochloride can be compared with other piperidine derivatives, such as:
1-Piperidinepropanenitrile: Similar in structure but lacks the formyl and phenyl groups.
4-Phenylpiperidine: Contains the phenyl group but lacks the nitrile and formyl groups.
4-Formylpiperidine: Contains the formyl group but lacks the phenyl and nitrile groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
97495-02-8 |
|---|---|
Molecular Formula |
C15H19ClN2O |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
3-(4-formyl-4-phenylpiperidin-1-yl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c16-9-4-10-17-11-7-15(13-18,8-12-17)14-5-2-1-3-6-14;/h1-3,5-6,13H,4,7-8,10-12H2;1H |
InChI Key |
MHOOVOHRDDTFKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C=O)C2=CC=CC=C2)CCC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


